molecular formula C12H14 B12529894 [(3-Methylcyclobut-1-en-1-yl)methyl]benzene CAS No. 668995-30-0

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene

Cat. No.: B12529894
CAS No.: 668995-30-0
M. Wt: 158.24 g/mol
InChI Key: NXBGKZRWZSUNEJ-UHFFFAOYSA-N
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Description

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene is an organic compound with a unique structure that combines a cyclobutene ring with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methylcyclobut-1-en-1-yl)methyl]benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylcyclobut-1-ene with benzyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding cyclobutane derivative.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring, leading to the formation of nitro or halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclobutane derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [(3-Methylcyclobut-1-en-1-yl)methyl]benzene exerts its effects involves interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the cyclobutene ring can undergo ring-opening reactions under specific conditions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene can be compared with other similar compounds, such as:

    Cyclobutylbenzene: Lacks the double bond in the cyclobutene ring, making it less reactive in certain types of reactions.

    Methylcyclobutene: Does not have the benzene ring, limiting its applications in aromatic substitution reactions.

    Benzylcyclobutene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclobutene ring and a benzene ring, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

668995-30-0

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

(3-methylcyclobuten-1-yl)methylbenzene

InChI

InChI=1S/C12H14/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3

InChI Key

NXBGKZRWZSUNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C1)CC2=CC=CC=C2

Origin of Product

United States

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